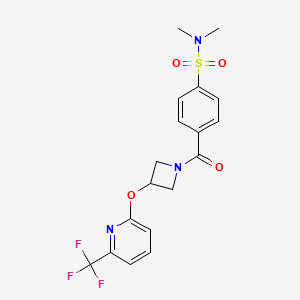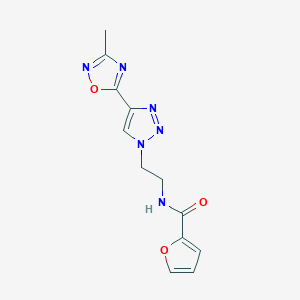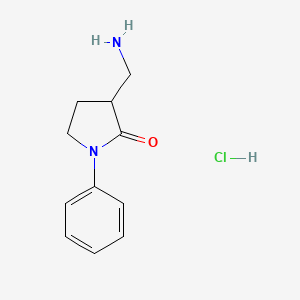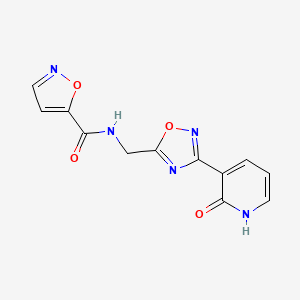![molecular formula C18H24N2O3 B2567732 N-[2-Hydroxy-2-(2-methylphenyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361718-81-0](/img/structure/B2567732.png)
N-[2-Hydroxy-2-(2-methylphenyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-Hydroxy-2-(2-methylphenyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide, commonly known as HPP-10, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. HPP-10 is a piperidine derivative that possesses both anti-inflammatory and analgesic properties.
Wissenschaftliche Forschungsanwendungen
HPP-10 has been studied extensively for its potential applications in various fields. One of the major areas of research is its anti-inflammatory and analgesic properties. HPP-10 has been shown to reduce inflammation in animal models of arthritis and has also been shown to reduce pain in animal models of neuropathic pain. HPP-10 has also been studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Wirkmechanismus
The exact mechanism of action of HPP-10 is not fully understood. However, it is believed to work by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
HPP-10 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines in animal models of inflammation. It has also been shown to reduce the levels of reactive oxygen species (ROS) in animal models of oxidative stress. HPP-10 has also been shown to reduce the levels of nitric oxide (NO) in animal models of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using HPP-10 in lab experiments is its potent anti-inflammatory and analgesic properties. It has been shown to be effective in reducing inflammation and pain in animal models of arthritis and neuropathic pain. However, one of the limitations of using HPP-10 in lab experiments is its limited solubility in water. This can make it difficult to administer in certain experimental conditions.
Zukünftige Richtungen
There are a number of future directions for research on HPP-10. One area of research is to further investigate its anti-inflammatory and analgesic properties. This could involve studying its effects in different animal models of inflammation and pain. Another area of research is to investigate its potential applications in cancer treatment. This could involve studying its effects on different types of cancer cells and in different animal models of cancer. Additionally, future research could focus on developing more efficient synthesis methods for HPP-10 and improving its solubility in water.
Synthesemethoden
The synthesis of HPP-10 involves a multi-step process that begins with the reaction of 2-methylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-(hydroxymethyl)phenol to form the corresponding ester. The ester is then hydrolyzed to form the corresponding acid, which is then reacted with piperidine and propargyl bromide to form HPP-10.
Eigenschaften
IUPAC Name |
N-[2-hydroxy-2-(2-methylphenyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-3-17(22)20-10-8-14(9-11-20)18(23)19-12-16(21)15-7-5-4-6-13(15)2/h3-7,14,16,21H,1,8-12H2,2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQDVTVFBGXEIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)C2CCN(CC2)C(=O)C=C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 6-ethyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2567649.png)

![2-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3,3-bis(methylthio)acrylonitrile](/img/structure/B2567651.png)
![5-Chloro-2-methoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2567653.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclohexanecarboxamide](/img/structure/B2567655.png)
![2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-ylcarbonyl)-6-methylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2567656.png)




![2-Methyl-4-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2567666.png)


![3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B2567672.png)
